molecular formula C21H33N3O3 B14772275 Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14772275
M. Wt: 375.5 g/mol
InChI Key: OHGRPDLZYNTPCZ-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl-protected carboxylate group and a branched amino acid side chain. The compound’s structure includes a piperidine ring substituted at the 2-position with a methylene-linked (S)-2-amino-N-ethyl-3-methylbutanamido moiety.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl 2-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H33N3O3/c1-4-23(20(25)19(22)16(2)3)14-18-12-8-9-13-24(18)21(26)27-15-17-10-6-5-7-11-17/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3

InChI Key

OHGRPDLZYNTPCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the piperidine ring.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amidation: The final step involves the amidation of the piperidine derivative with (S)-2-amino-N-ethyl-3-methylbutanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl chloride, alkyl halides, and other electrophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or piperidine moieties.

Scientific Research Applications

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents/Features Molecular Formula Key Properties/Applications Reference
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate (S)-2-amino-N-ethyl-3-methylbutanamido side chain; benzyl carboxylate Likely C22H33N3O3 Potential for chiral recognition, peptide-like interactions
Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate () Allyl and hydroxyl groups at 2- and 3-positions C17H21NO3 Hydroxy group enables hydrogen bonding; allyl allows further functionalization
Benzyl 2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]piperidine-1-carboxylate Shorter (S)-2-aminopropanoyl chain; methylamino linker C18H27N3O3 Reduced steric hindrance; possible enhanced solubility
C25H22F6N2O3 (Souza et al., 2010) Trifluoromethyl-quinoline moiety; benzyl carboxylate C25H22F6N2O3 Fluorinated groups improve metabolic stability; antiviral/antibacterial applications
Benzyl 2-((2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate Benzimidazole ring; hydroxymethyl group C22H23N3O3 Aromatic stacking interactions; potential enzyme inhibition

Key Observations:

Amino Acid Side Chains: The target compound’s (S)-2-amino-N-ethyl-3-methylbutanamido group distinguishes it from simpler analogs like the (S)-2-aminopropanoyl derivative . The longer chain and ethyl group may enhance lipophilicity and receptor-binding specificity.

Protective Groups : Benzyl carboxylates (common in ) offer stability during synthesis, whereas tert-butyl or tosyloxy groups () alter solubility and reactivity .

Functional Moieties : Fluorinated groups () and benzimidazole rings () introduce distinct electronic and steric profiles, impacting applications in drug design or catalysis .

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